1,3-Oxazinan-2-one

Beschreibung

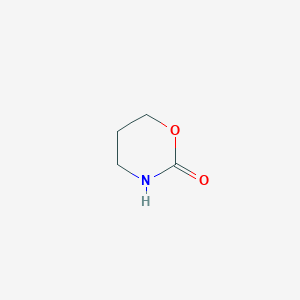

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-oxazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYELEBBISJGNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348917 | |

| Record name | 1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5259-97-2 | |

| Record name | 1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazinan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Oxazinan-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAH3JG2U25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and properties of 1,3-Oxazinan-2-one

An In-depth Technical Guide to the Synthesis and Properties of 1,3-Oxazinan-2-one

Introduction

This compound is a six-membered heterocyclic compound containing a cyclic carbamate (urethane) functional group. This scaffold is of significant interest to researchers in organic synthesis and medicinal chemistry due to its presence in a variety of biologically active molecules and its utility as a versatile synthetic intermediate.[1][2] Derivatives of 1,3-oxazine have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitubercular, and anticancer properties.[3][4][5] Furthermore, 1,3-oxazinan-2-ones serve as valuable precursors for the synthesis of 1,3-aminoalcohols and are utilized as monomers in the development of isocyanate-free polyurethanes through ring-opening polymerization.[6][7][8] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Properties of this compound

The fundamental physical and chemical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in various chemical transformations.

Physical and Chemical Data

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | [9][10][11] |

| Molecular Weight | 101.10 g/mol | [9][10] |

| CAS Number | 5259-97-2 | [9][10] |

| Appearance | Solid | [10] |

| Melting Point | 77 °C | [10] |

| Boiling Point | 130-135 °C (at 0.4 Torr) | [10] |

| Density (Predicted) | 1.122 ± 0.06 g/cm³ | [10] |

| IUPAC Name | This compound | [9] |

| SMILES | C1CNC(=O)OC1 | [9] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for the parent compound are found in spectral databases, a general description of the expected signals is provided below.

-

¹H NMR : The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups (-CH₂-) in the ring. The protons adjacent to the nitrogen and oxygen atoms will be shifted downfield due to the deshielding effects of these heteroatoms. The integration of these signals would correspond to a 2:2:2 ratio.

-

¹³C NMR : The carbon NMR spectrum should display four signals: three for the methylene carbons and one for the carbonyl carbon of the carbamate group. The carbonyl carbon signal is expected to appear significantly downfield (typically in the 150-160 ppm range). The carbons bonded to nitrogen and oxygen will also be shifted downfield compared to the central methylene carbon.

-

IR Spectroscopy : The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate, typically appearing around 1680-1700 cm⁻¹. A broad peak corresponding to the N-H stretch would be observed around 3200-3400 cm⁻¹ for the unsubstituted parent compound.

-

Mass Spectrometry : The molecular ion peak (M+) in the mass spectrum would be observed at an m/z ratio corresponding to its molecular weight (101.10).

Synthesis of this compound

Various synthetic methodologies have been developed for the construction of the this compound ring system. These methods range from classical approaches to more modern, environmentally benign procedures.

dot

Caption: Overview of major synthetic routes to this compound.

Key Synthetic Methodologies

-

From 1,3-Aminoalcohols and Carbonylating Agents : This is a classical and widely used method. 1,3-aminoalcohols are reacted with carbonylating agents like phosgene or its safer derivatives (e.g., triphosgene, carbonyldiimidazole).[6] A greener alternative involves the use of dialkyl carbonates (DACs), such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), often in the presence of a base.[6]

-

From Amines and 1,3-Diols with Dialkyl Carbonates : A one-pot, environmentally friendly synthesis involves the reaction of an amine and a 1,3-diol with a dialkyl carbonate in the presence of a base like potassium tert-butoxide.[12] This method avoids the pre-synthesis of the 1,3-aminoalcohol. The yield can be influenced by the steric hindrance of the dialkyl carbonate and the diol.[12]

-

From Carbohydrate Derivatives : Chiral 1,3-oxazinan-2-ones, which are valuable for asymmetric synthesis, can be prepared from readily available carbohydrate precursors.[7][8] One reported method involves the reaction of optically pure 3-hydroxy-γ-butyrolactone with a primary amine, followed by reduction and carbonylation to yield the desired chiral product.[7][8]

-

Integrated One-Pot Synthesis : A domino reaction sequence starting from α-substituted α-isocyanoacetates and phenyl vinyl selenones can produce substituted 1,3-oxazinan-2-ones in good to excellent yields.[13][14] This process involves a Michael addition followed by an acid-catalyzed oxidative cyclization.[13][14]

-

Cycloaddition Reactions : The cycloaddition of isocyanates to three-membered rings like oxetanes has also been reported as a route to form the this compound skeleton.[1]

Experimental Protocols

Protocol 1: Synthesis from Benzylamine and Propane-1,3-diol using Diethyl Carbonate (DEC)

This protocol is based on the green chemistry approach described by Aricò et al.[12]

Objective: To synthesize N-benzyl-1,3-oxazinan-2-one via a one-pot reaction.

Materials:

-

Benzylamine

-

Propane-1,3-diol

-

Diethyl Carbonate (DEC)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous solvent (e.g., THF or DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of potassium tert-butoxide (1.0 eq) in the chosen anhydrous solvent under a nitrogen atmosphere, add benzylamine (1.0 eq) dropwise at room temperature.

-

After stirring for 15 minutes, add propane-1,3-diol (1.0 eq) to the mixture.

-

Add diethyl carbonate (2.0 eq) to the reaction flask.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-1,3-oxazinan-2-one.

dot

Caption: Experimental workflow for the synthesis of an N-substituted this compound.

Applications in Drug Development and Materials Science

The this compound core is a privileged scaffold in medicinal chemistry and a functional monomer in polymer science.

-

Pharmaceutical Intermediates : Chiral 1,3-oxazinan-2-ones are valuable intermediates in the synthesis of pharmaceutical compounds.[7][8] The parent compound itself is a reactant used in preparing HIV integrase inhibitors that are active against drug-resistant strains.[10] The broader class of 1,3-oxazines has been investigated for a multitude of biological activities, highlighting their therapeutic potential.[3][4][15]

-

Polymer Chemistry : 1,3-oxazinan-2-ones can undergo anionic ring-opening polymerization (AROP) to produce polyurethanes.[6] This provides an alternative, isocyanate-free synthetic route to these important polymers. This is particularly relevant given the environmental and health concerns associated with isocyanate use. The related poly(2-oxazine)s, synthesized from 2-substituted-5,6-dihydro-4H-1,3-oxazines, are also gaining attention for biomedical applications due to their unique properties.[16]

Conclusion

This compound is a heterocyclic compound of considerable importance, bridging the fields of synthetic organic chemistry, medicinal chemistry, and polymer science. The development of greener and more efficient synthetic routes, such as those employing dialkyl carbonates, has made this scaffold more accessible for research and development. Its well-defined physical and chemical properties, coupled with its utility as a synthetic building block for complex molecules and polymers, ensure that this compound and its derivatives will continue to be a focus of scientific investigation. This guide provides a foundational understanding for professionals engaged in the exploration and application of this versatile chemical entity.

References

- 1. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. ijrpr.com [ijrpr.com]

- 4. repository.umpr.ac.id [repository.umpr.ac.id]

- 5. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 5259-97-2 [chemicalbook.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. researchgate.net [researchgate.net]

- 13. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones | CHIMIA [chimia.ch]

- 14. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oaji.net [oaji.net]

- 16. Poly(2‐oxazoline)‐ and Poly(2‐oxazine)‐Based Self‐Assemblies, Polyplexes, and Drug Nanoformulations—An Update - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 1,3-Oxazinan-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,3-oxazinan-2-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A thorough understanding of their physicochemical characteristics is paramount for optimizing their therapeutic potential, guiding synthesis efforts, and predicting their pharmacokinetic profiles.

Core Physicochemical Data

The following tables summarize the available quantitative physicochemical data for the parent this compound and a selection of its derivatives. The data has been compiled from various scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol [1] |

| Melting Point | 77 °C[2] |

| Boiling Point | 130-135 °C (at 0.4 Torr)[2] |

| Solubility | Not available |

| pKa | Not available |

| logP | 0.1[1] |

Table 2: Melting Points of N-[4-(2-Amino-4-phenyl-6H-[3][4]oxazin-6-yl)-phenyl]-nicotinamide Derivatives

| Derivative Substituent | Melting Point (°C) |

| H | 89 |

| 4-OCH₃ | 179 |

| 4-Cl | 159 |

| 3,4,5-(OCH₃)₃ | 190 |

| 3-NO₂ | Not specified |

| 4-N(CH₃)₂ | Not specified |

Table 3: Melting Points of Various 1,3-Oxazine Derivatives

| Compound Name | Melting Point (°C) |

| 1,3-Di(2-furyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine | 103.4-104.5[5] |

| 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine | 128.2-129.8[5] |

| 1,3-Di(3-thiophenyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine | 132.0-134.0[5] |

| 1,3-Di(4-pyridinyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine | 184.7-186.3[5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research and are outlined below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, which is then immersed in a heating bath (e.g., mineral oil) within a Thiele tube. The tube is heated slowly and evenly.

-

Digital Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

-

Heating Rate: A slow heating rate (1-2 °C per minute) is crucial for an accurate determination, especially near the expected melting point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes

Procedure (General Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane) are chosen.

-

Sample Preparation: A known amount of the compound (e.g., 1-5 mg) is accurately weighed and placed into a test tube.

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Equilibration: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-24 hours) at a constant temperature to ensure equilibrium is reached.

-

Observation: The sample is visually inspected for the presence of undissolved solid.

-

Quantification (Optional): If a quantitative measurement is required, the saturated solution is filtered or centrifuged to remove any undissolved solid. The concentration of the solute in the clear solution is then determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). Solubility is typically expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms.

Apparatus:

-

pH meter

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure (Potentiometric Titration):

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO if the compound has low aqueous solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound, which is its ability to partition between an oily (n-octanol) and an aqueous phase.

Apparatus:

-

Separatory funnel or vials

-

Shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a sufficient time to allow the compound to distribute between the two phases and reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Signaling Pathway and Mechanism of Action

Certain this compound derivatives have been identified as potent inhibitors of specific biological pathways, highlighting their therapeutic potential. For instance, some oxazine-linked pyrimidine derivatives have been shown to inhibit the proliferation of breast cancer cells by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB pathway is a crucial regulator of gene expression involved in inflammation, immunity, cell proliferation, and survival.[6][7] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.

The canonical NF-κB signaling pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNF-α).[8] This leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[9] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus.[9][10] In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of target genes that drive cell proliferation and survival.[8][9]

Small molecule inhibitors, such as certain this compound derivatives, can interfere with this pathway at various points. For example, they can inhibit the IKK complex, prevent the degradation of IκBα, or block the nuclear translocation of NF-κB.[10][11]

Below is a diagram illustrating the canonical NF-κB signaling pathway and a potential point of inhibition by a this compound derivative.

Figure 1: Canonical NF-κB signaling pathway and inhibition.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound derivatives. The tabulated data, though not exhaustive, offers valuable insights for researchers in the field. The detailed experimental protocols serve as a practical resource for the consistent and accurate determination of key physicochemical parameters. Furthermore, the elucidation of the NF-κB signaling pathway as a target for some of these derivatives underscores their therapeutic potential and provides a clear rationale for future drug design and development efforts. Further research is warranted to expand the physicochemical database for a wider range of derivatives and to explore their interactions with other biological targets.

References

- 1. This compound | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 5259-97-2 [chemicalbook.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. raybiotech.com [raybiotech.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. cusabio.com [cusabio.com]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Characterization of 1,3-Oxazinan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of 1,3-Oxazinan-2-one (CAS No: 5259-97-2). The information presented herein is crucial for confirming the identity, purity, and structure of this heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug development. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.

Chemical Structure and Properties

This compound is a six-membered cyclic carbamate with the molecular formula C₄H₇NO₂ and a molecular weight of approximately 101.10 g/mol .[1] Its structure consists of a tetrahydro-1,3-oxazine ring with a carbonyl group at the 2-position.

IUPAC Name: this compound[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton environment within a molecule. The expected chemical shifts (δ) and coupling constants (J) for this compound are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (CH₂) | ~4.3 - 4.5 | t | ~5-6 |

| H-5 (CH₂) | ~1.9 - 2.1 | m | - |

| H-6 (CH₂) | ~3.3 - 3.5 | t | ~5-6 |

| N-H | ~7.0 - 8.0 | br s | - |

Note: Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary depending on the solvent and concentration used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The anticipated chemical shifts for the carbon atoms in this compound are outlined in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~155 - 160 |

| C-4 (CH₂) | ~65 - 70 |

| C-5 (CH₂) | ~20 - 25 |

| C-6 (CH₂) | ~40 - 45 |

Note: As with ¹H NMR, chemical shifts are referenced to TMS and can be influenced by experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Table 3 lists the expected major absorption bands for this compound.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (cyclic carbamate) | 1680 - 1720 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch | 1000 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are detailed in Table 4.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M]⁺ | 101 | Molecular Ion |

| [M-CO]⁺ | 73 | Loss of Carbon Monoxide |

| [M-CH₂O]⁺ | 71 | Loss of Formaldehyde |

| [M-C₂H₄O]⁺ | 57 | Loss of Ethylene Oxide |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Researchers should adapt these protocols based on the specific instrumentation and laboratory standards.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64 (signal dependent)

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-10 seconds

-

Spectral Width: 0-220 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution to approximately 10-100 µg/mL.

Instrument Parameters (GC-MS with EI source):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 30-200

-

Inlet System: Gas Chromatography (GC) for sample introduction. The GC method should be optimized to ensure good separation and peak shape.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of Tetrahydro-1,3-oxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of tetrahydro-1,3-oxazin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The data presented herein is crucial for understanding the compound's stability, reactivity, and potential applications in various chemical and biological systems.

Core Thermodynamic Properties

The thermodynamic properties of tetrahydro-1,3-oxazin-2-one have been determined experimentally through calorimetric studies. These properties are fundamental for predicting the behavior of the molecule in chemical reactions and phase transitions.

Summary of Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for tetrahydro-1,3-oxazin-2-one in the solid state.

Table 1: Standard Molar Enthalpy of Combustion and Formation

| Property | Symbol | Value | Method | Reference |

| Standard Molar Enthalpy of Combustion (solid, 298.15 K) | ΔcH°(s) | -2119.2 ± 3.3 kJ/mol | Combustion Calorimetry | Lebedev, Smirnova, et al., 1997[1] |

| Standard Molar Enthalpy of Formation (solid, 298.15 K) | ΔfH°(s) | -455.2 ± 3.3 kJ/mol | Combustion Calorimetry | Lebedev, Smirnova, et al., 1997[1] |

Table 2: Heat Capacity, Entropy, and Gibbs Free Energy

Note: The following data is derived from the graphical representation of the temperature dependence of the heat capacity in the primary literature and may be subject to minor inaccuracies.

| Temperature (K) | Molar Heat Capacity (J K⁻¹ mol⁻¹) | Standard Molar Entropy (J K⁻¹ mol⁻¹) | Standard Molar Gibbs Free Energy of Formation (kJ mol⁻¹) |

| 5 | ~0.1 | ~0.03 | - |

| 10 | ~0.8 | ~0.3 | - |

| 50 | ~35 | ~15 | - |

| 100 | ~70 | ~50 | - |

| 150 | ~95 | ~85 | - |

| 200 | ~115 | ~120 | - |

| 250 | ~135 | ~150 | - |

| 298.15 | ~155 | ~180 | ~-290 |

Experimental Protocols

The experimental determination of the thermodynamic properties of tetrahydro-1,3-oxazin-2-one was primarily achieved through combustion and adiabatic vacuum calorimetry.

Combustion Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of combustion (ΔcH°) of solid tetrahydro-1,3-oxazin-2-one was determined using a bomb calorimeter with a static bomb and an isothermal shield.

Methodology:

-

Sample Preparation: A pellet of the crystalline sample was placed in a platinum crucible.

-

Calorimeter Setup: The crucible was placed in a steel bomb, and 1 ml of distilled water was added to the bottom of the bomb to ensure saturation of the gas phase with water vapor.

-

Oxygenation: The bomb was flushed and then filled with purified oxygen to a pressure of approximately 3 MPa.

-

Combustion: The sample was ignited by passing an electric current through a platinum wire connected to a cotton thread in contact with the sample.

-

Temperature Measurement: The temperature change in the calorimeter's water jacket was measured with a precision thermometer.

-

Analysis of Products: After combustion, the gaseous products were analyzed for carbon dioxide content. The liquid phase was titrated to determine the concentration of nitric acid formed from the nitrogen present in the sample and residual atmospheric nitrogen in the bomb.

-

Calculation: The energy of combustion at constant volume (ΔU_c) was calculated from the observed temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of combustion (ΔcH°) was then derived from ΔU_c. The standard enthalpy of formation (ΔfH°) was calculated using Hess's law, based on the stoichiometry of the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and aqueous HNO₃).

Adiabatic Vacuum Calorimetry for Heat Capacity, Entropy, and Gibbs Free Energy

The temperature dependence of the heat capacity (Cp°) of tetrahydro-1,3-oxazin-2-one was measured using an adiabatic vacuum calorimeter over a range of temperatures.

Methodology:

-

Calorimeter: A fully automated adiabatic vacuum calorimeter was used.

-

Sample Loading: The sample was placed in a cylindrical platinum calorimetric ampoule.

-

Adiabatic Conditions: The ampoule was surrounded by an adiabatic shield, and the temperature difference between the ampoule and the shield was maintained at a minimum using automatic control.

-

Heat Input: A known amount of electrical energy was supplied to the heater of the ampoule, and the resulting temperature increase was measured.

-

Data Acquisition: The heat capacity was measured at various temperatures.

-

Calculation of Thermodynamic Functions:

-

Heat Capacity (Cp°): The heat capacity of the sample was determined by subtracting the heat capacity of the empty ampoule from the total heat capacity.

-

Entropy (S°(T)): The standard entropy at a given temperature T was calculated by integrating the heat capacity data from 0 K to T, using the Debye T³ law for extrapolation from the lowest measurement temperature to 0 K.

-

Enthalpy (H°(T) - H°(0)): This was calculated by integrating the heat capacity with respect to temperature.

-

Gibbs Free Energy of Formation (ΔfG°): The Gibbs free energy of formation at a given temperature was calculated from the enthalpy of formation and the entropies of the compound and its constituent elements in their standard states.

-

Visualizations

Synthesis Pathway of Tetrahydro-1,3-oxazin-2-one

As no specific biological signaling pathways involving tetrahydro-1,3-oxazin-2-one have been identified in the literature, a representative chemical synthesis pathway is presented below. A common method for the synthesis of six-membered cyclic carbamates is the reaction of a 1,3-amino alcohol with a carbonylating agent, such as phosgene or its equivalents.

Experimental Workflow for Combustion Calorimetry

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation using bomb calorimetry.

References

The Discovery of Novel 1,3-Oxazinan-2-one Scaffolds: A Technical Guide for Drug Development

The 1,3-oxazinan-2-one ring system, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] These scaffolds are considered "privileged structures" as they can interact with various biological targets, leading to a broad spectrum of pharmacological activities.[2] This technical guide provides an in-depth overview of the discovery of novel this compound scaffolds, focusing on synthetic methodologies, biological applications, and experimental protocols for researchers, scientists, and drug development professionals.

Synthetic Methodologies: Crafting the Core

The synthesis of the this compound core has evolved from classical methods to more efficient and environmentally friendly approaches.

Classical Approaches: Historically, the synthesis of 1,3-oxazinan-2-ones often involved the use of hazardous reagents such as phosgene and its derivatives.[3] Other traditional methods include alkyl halide chemistry and the use of isocyanate compounds.[3] While effective, these methods often require harsh reaction conditions and generate toxic byproducts.

Modern & Greener Synthetic Routes: Recent research has focused on developing greener and more efficient synthetic strategies. These include:

-

Three-Component, One-Pot Reactions: An efficient synthesis involves a one-pot reaction of tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine in methanol at room temperature.[3]

-

Use of Carbon Dioxide (CO2) as a C1 Building Block: The utilization of CO2 as a renewable and non-toxic carbonyl source for the synthesis of cyclic carbamates is a significant advancement in green chemistry.[3]

-

Domino Oxidative Cyclization: A one-pot process involving the Michael addition of α-substituted α-isocyanoacetates to phenyl vinyl selenones, followed by a domino oxidative cyclization, has been developed to afford 1,3-oxazinan-2-ones in good to excellent yields.[4]

-

From Carbohydrate Derivatives: Chiral 1,3-oxazinan-2-ones, which are valuable intermediates for pharmaceuticals, can be synthesized from carbohydrate derivatives.[5][6] This method involves the reaction of optically pure 3-hydroxy-γ-butyrolactone with a primary amine, followed by reduction and carbonylation.[5][6]

Below is a generalized workflow for the synthesis of this compound derivatives.

Caption: A generalized workflow for the synthesis of this compound scaffolds.

Biological Activities and Therapeutic Potential

Compounds containing the this compound moiety exhibit a wide range of pharmacological activities, making them attractive candidates for drug discovery.[2]

Table 1: Summary of Biological Activities of this compound Derivatives

| Biological Activity | Description | Reference |

| Antibacterial | Several chiral this compound derivatives have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis.[7] | [7] |

| Anticancer | Certain 1,3-oxazine derivatives have demonstrated anti-tumor properties.[2] For example, some 4H-benzo[d][3]oxazine compounds have shown significant inhibition of breast cancer cell proliferation.[2] | [2] |

| Anti-inflammatory | In-vitro studies have revealed the anti-inflammatory activity of novel[3]-oxazine derivatives. | |

| Antiviral | The non-nucleoside reverse transcriptase inhibitor trifluoromethyl-1,3-oxazine-2-one is highly active against various HIV-1 mutant strains.[8] | [8] |

| Antioxidant | Some synthesized 1,3-oxazine derivatives have been shown to possess antioxidant properties. | |

| Antitubercular | Derivatives of this scaffold have also been investigated for their potential as antitubercular agents.[9][10] | [9][10] |

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the therapeutic potential of the this compound scaffold. For instance, in the context of antibacterial agents, the nature and position of substituents on the aryl rings attached to the core structure significantly influence the potency and spectrum of activity.[7] Similarly, for anticancer applications, substitutions at the C-2 position of 4H-benzo[d][3]oxazine molecules have been shown to have a remarkable effect on the inhibition of cell proliferation.[2]

The general workflow for a drug discovery program involving these scaffolds is depicted below.

Caption: A conceptual workflow for a drug discovery program based on the this compound scaffold.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of N-substituted 1,3-oxazinan-2-ones, adapted from reported literature.[3]

Synthesis of N-substituted 1,3-oxazinan-2-ones

-

Materials: Tetraethylammonium bicarbonate, 1,3-dibromopropane, primary amine, methanol.

-

Procedure:

-

To a solution of the primary amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add tetraethylammonium bicarbonate (1.2 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 1,3-dibromopropane (1.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted this compound.

-

-

Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 1,3-oxazine derivatives.

Table 2: Synthesis and Biological Activity Data of Selected 1,3-Oxazine Derivatives

| Compound | Synthetic Method | Yield (%) | Biological Activity | Potency (e.g., MIC, IC50) | Reference |

| N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[3]oxazine-6-yl]-phenyl}-nicotinamide | Reaction of chalcone derivative with urea | N/A | Anti-inflammatory, Antioxidant | Significant activity at 10, 50, and 100 µg | |

| Chiral 1,3-oxazinan-2-ones | From carbohydrate derivatives | N/A | Antibacterial | Potent against Gram-positive bacteria | [7] |

| 4H-benzo[d][3]oxazines | Cyclocondensation | N/A | Anticancer (Breast Cancer) | IC50 ranging from 3.1 to 95 µM | [2] |

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of innovative and sustainable synthetic methods, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the identification of new drug candidates with improved efficacy and safety profiles. Future research should focus on expanding the chemical diversity of this compound libraries and exploring their potential against a wider range of diseases. The versatility of this scaffold ensures its continued importance in the field of medicinal chemistry and drug discovery.[10]

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activities of chiral this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

- 9. oaji.net [oaji.net]

- 10. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Forging the Core of 1,3-Oxazinan-2-one: An In-depth Technical Guide to its Formation

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazinan-2-one ring system is a valuable scaffold in medicinal chemistry and drug development, appearing in a range of biologically active compounds. Its synthesis is a key step in the development of new therapeutics. This technical guide provides a detailed overview of the primary mechanisms for the formation of this important heterocyclic core, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application in the laboratory.

Core Synthetic Strategies

The construction of the this compound ring system can be achieved through several key synthetic pathways. The choice of method often depends on the desired substitution pattern, availability of starting materials, and desired scale of the reaction. The most common and effective strategies include:

-

Cyclization of 3-Amino-1-propanol with Carbonyl Sources: This is one of the most direct and widely used methods. It involves the reaction of a 3-amino-1-propanol derivative with a suitable carbonyl-inserting reagent.

-

Intramolecular Cyclization of Carbamates: This strategy involves the formation of a linear carbamate precursor, which then undergoes intramolecular cyclization to form the this compound ring.

-

Reaction of Isocyanates with 1,3-Diols or Halohydrins: Isocyanates serve as reactive precursors that can readily engage with suitable 1,3-difunctionalized substrates to yield the target heterocycle.

-

Multi-component Reactions: One-pot methodologies that bring together multiple starting materials to construct the this compound ring in a single synthetic operation are also gaining prominence due to their efficiency.

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, rendered in DOT language, illustrate the core mechanistic pathways for the formation of the this compound ring system.

Cyclization of 3-Amino-1-propanol with Dialkyl Carbonates

A green and efficient method for the synthesis of 1,3-oxazinan-2-ones involves the reaction of 3-amino-1-propanol with dialkyl carbonates, such as diethyl carbonate, in the presence of a base.[1]

Synthesis from Isocyanates and 3-Halo-1-propanol

This method involves the initial formation of a carbamate from an isocyanate and a 3-halo-1-propanol, followed by a base-mediated intramolecular cyclization.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of this compound derivatives via various methods.

Table 1: Synthesis of 1,3-Oxazinan-2-ones from 3-Amino Alcohols and Carbonyl Sources

| Carbonyl Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl Carbonate | K₂CO₃ | DMF | 120 | 12 | 85-95 | [1] |

| Triphosgene | Triethylamine | Dichloromethane | 0 to rt | 2-4 | 70-85 | [2][3] |

| Urea | None | Neat | 150-180 | 4-6 | 60-75 |

Table 2: Spectroscopic Data for the this compound Ring System

| Technique | Characteristic Signal | Chemical Shift / Wavenumber | Notes | Reference |

| ¹H NMR | N-H | δ 5.0-7.0 ppm (broad) | Position is solvent and concentration dependent. | [4][5] |

| CH ₂-O | δ 4.2-4.5 ppm | Triplet or multiplet. | [4][5] | |

| CH ₂-N | δ 3.3-3.6 ppm | Multiplet. | [4][5] | |

| CH ₂-C-C | δ 1.8-2.2 ppm | Multiplet. | [4][5] | |

| ¹³C NMR | C =O | δ 155-160 ppm | Carbonyl carbon. | [5][6] |

| C H₂-O | δ 65-70 ppm | [5][6] | ||

| C H₂-N | δ 40-45 ppm | [5][6] | ||

| C H₂-C-C | δ 25-30 ppm | [5][6] | ||

| FTIR | N-H stretch | 3200-3400 cm⁻¹ (broad) | Present in N-unsubstituted derivatives. | [7][8] |

| C=O stretch | 1680-1720 cm⁻¹ (strong) | Characteristic carbonyl absorption. | [7][8] | |

| C-O stretch | 1200-1300 cm⁻¹ | [7][8] |

Detailed Experimental Protocols

The following are representative experimental procedures for the synthesis of this compound.

Protocol 1: Synthesis of this compound from 3-Amino-1-propanol and Diethyl Carbonate[1]

Materials:

-

3-Amino-1-propanol (1.0 eq)

-

Diethyl carbonate (1.5 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1-propanol, diethyl carbonate, and potassium carbonate in DMF.

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess diethyl carbonate.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.

Protocol 2: Synthesis of N-Phenyl-1,3-oxazinan-2-one from Phenyl Isocyanate and 3-Chloro-1-propanol

Materials:

-

3-Chloro-1-propanol (1.0 eq)

-

Phenyl isocyanate (1.0 eq)

-

Triethylamine (1.1 eq)

-

Dry Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-1-propanol in dry THF.

-

Add phenyl isocyanate dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the formation of the intermediate carbamate by TLC.

-

Once the carbamate formation is complete, add triethylamine to the reaction mixture.

-

Heat the mixture to reflux and stir for 6-8 hours.

-

Cool the reaction to room temperature and filter the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the N-phenyl-1,3-oxazinan-2-one.

Conclusion

The synthesis of the this compound ring system is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of a particular synthetic route will be guided by factors such as substrate availability, desired substitution patterns, and scalability. The information provided in this technical guide, including mechanistic insights, quantitative data, and detailed experimental protocols, is intended to serve as a valuable resource for researchers in the design and execution of syntheses involving this important heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. New Application of Triphosgene in a Convenient Synthesis of 3‐Aryl‐1,3‐benzoxazine‐2,4‐diones from Anacardic Acids. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Computational Modeling of 1,3-Oxazinan-2-one Conformations: A Technical Guide

Abstract: The 1,3-oxazinan-2-one moiety is a key heterocyclic scaffold found in a variety of pharmacologically active compounds. Understanding its three-dimensional structure and conformational preferences is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth overview of the computational methodologies used to model the conformations of the this compound ring system. It is intended for researchers, chemists, and drug development professionals engaged in molecular modeling and medicinal chemistry. The guide covers theoretical principles, practical workflows, data analysis techniques, and experimental validation protocols.

The Conformational Landscape of this compound

Unlike simple saturated six-membered rings like cyclohexane, which predominantly adopts chair conformations, the this compound ring possesses a carbonyl group at the C2 position. The sp2 hybridization of this carbon and the adjacent nitrogen atom introduces a planar carbamate (or urethane) group. This planarity constrains the ring, preventing it from adopting a true chair conformation. Instead, the conformational landscape is typically dominated by a series of envelope, half-chair, and twist-boat forms. The interconversion between these low-energy conformers occurs via transition states, often involving boat-like structures.[1][2]

The diagram below illustrates the plausible energetic relationships and interconversion pathways between the stable conformers of the this compound ring.

Computational Methodologies and Workflow

A hierarchical computational approach is typically employed to accurately and efficiently map the potential energy surface of the this compound ring. This process begins with broad, rapid methods to generate a wide range of possible conformations, followed by more accurate, high-level calculations to refine geometries and energies.

Experimental Protocols: Computational

-

Conformational Search (Molecular Mechanics):

-

Objective: To rapidly generate a large pool of low-energy conformers.

-

Protocol: An initial 3D structure of the molecule is subjected to a conformational search using a molecular mechanics force field (e.g., MMFF94s).[3] This can be done using systematic searches (rotating rotatable bonds) or stochastic methods (e.g., Monte Carlo). Software like OMEGA, HYPERCHEM, or MOPAC can be utilized.[3][4] The output is a large set of conformers, each with an associated steric energy.

-

-

Geometry Optimization and Energy Calculation (Quantum Mechanics):

-

Objective: To obtain accurate geometries and relative energies for the most promising conformers identified by molecular mechanics.

-

Protocol: The unique, low-energy conformers from the MM search are used as starting points for quantum mechanical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a Pople-style basis set like 6-31G(d) or 6-311+G(d,p), are commonly used to optimize the geometry of each conformer.[5] For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can also be employed.[1][5] These calculations yield the electronic energy of each optimized structure.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that each optimized structure is a true energy minimum and to calculate thermodynamic properties.

-

Protocol: A frequency calculation is performed at the same level of theory as the optimization. A true minimum on the potential energy surface will have zero imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute enthalpy and Gibbs free energy.[6]

-

Quantitative Data Presentation

The primary output of a computational conformational analysis is a set of quantitative data describing the geometry and relative stability of each conformer. This data is best summarized in tables for clear comparison. Key metrics include relative energies (ΔE), relative Gibbs free energies (ΔG), and defining geometric parameters like key dihedral angles that describe the ring's pucker.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer ID | Computational Method | ΔE (kcal/mol) | ΔG (298K, kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (C6-N1-C2-O3) |

| HC-1 | B3LYP/6-31G(d) | 0.00 | 0.00 | 65.1 | 178.5° |

| HC-2 | B3LYP/6-31G(d) | 0.45 | 0.38 | 29.5 | -177.9° |

| TB-1 | B3LYP/6-31G(d) | 1.20 | 1.55 | 5.4 | 155.2° |

| HC-1 | MP2/6-311+G(d,p) | 0.00 | 0.00 | 71.3 | 179.1° |

| HC-2 | MP2/6-311+G(d,p) | 0.51 | 0.49 | 25.9 | -178.8° |

| TB-1 | MP2/6-311+G(d,p) | 1.65 | 1.90 | 2.8 | 158.0° |

Note: Data is illustrative and intended to demonstrate typical outputs. Actual values require specific calculations.

Experimental Validation Protocols

Computational models must be validated against experimental data to ensure their accuracy and relevance. For conformational analysis in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique.[5]

Experimental Protocol: NMR-Based Validation

-

Sample Preparation and Data Acquisition:

-

Synthesize and purify the this compound derivative.

-

Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that matches the conditions used for implicit solvent models in the QM calculations.

-

Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.[7]

-

-

Calculation of NMR Parameters:

-

Using the QM-optimized geometries of the calculated conformers, compute NMR chemical shifts and spin-spin coupling constants (J-couplings). This is often done using the GIAO (Gauge-Independent Atomic Orbital) method within the same DFT framework.

-

-

Data Comparison and Analysis:

-

Chemical Shifts: Compare the Boltzmann-averaged calculated chemical shifts for ¹H and ¹³C with the experimental spectrum.[8]

-

Coupling Constants: Use the three-bond proton-proton coupling constants (³JHH) from the experimental ¹H NMR spectrum. These values are directly related to the dihedral angle between the coupled protons via the Karplus equation. Compare the experimental J-couplings to the Boltzmann-averaged calculated values to validate the predicted conformational populations.[9]

-

Nuclear Overhauser Effect (NOE): Use 2D NOESY or ROESY spectra to identify protons that are close in space (< 5 Å). The presence or absence of NOE cross-peaks provides crucial distance constraints that can confirm or refute a predicted conformation. For example, a strong NOE between an axial proton at C4 and an axial proton at C6 would support a specific half-chair conformation.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Modeling of 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one derivatives by several conformational searching tools and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academicworks.cuny.edu [academicworks.cuny.edu]

- 7. omicsonline.org [omicsonline.org]

- 8. researchgate.net [researchgate.net]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

A Technical Guide to the Historical Synthesis of 1,3-Oxazinan-2-ones

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazinan-2-one moiety is a key heterocyclic scaffold found in a variety of biologically active compounds and pharmaceuticals. Its synthesis has been a subject of considerable interest, leading to the development of a range of synthetic methodologies over the years. This technical guide provides an in-depth overview of the core historical and modern methods for the synthesis of 1,3-oxazinan-2-ones, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid in research and development.

Classical Approach: Cyclization of 1,3-Amino Alcohols with Phosgene and its Derivatives

One of the earliest and most fundamental methods for the construction of the this compound ring involves the cyclization of 1,3-amino alcohols with phosgene or its synthetic equivalents. This approach, while historically significant, often involves the use of highly toxic and hazardous reagents.

A greener and safer alternative to this method utilizes dialkyl carbonates, such as diethyl carbonate, in the presence of a base. This variation avoids the handling of phosgene while still providing a reliable route to the desired cyclic carbamates.

Experimental Protocol: Synthesis using Diethyl Carbonate

Materials:

-

1,3-Amino alcohol

-

Diethyl carbonate

-

Potassium tert-butoxide

-

Toluene (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the 1,3-amino alcohol (1.0 eq) in anhydrous toluene, add potassium tert-butoxide (1.1 eq).

-

The resulting mixture is stirred at room temperature for 30 minutes.

-

Diethyl carbonate (1.2 eq) is then added, and the reaction mixture is heated to reflux for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired this compound.

Quantitative Data

| Entry | 1,3-Amino Alcohol Substrate | Product | Yield (%) | Reference |

| 1 | 3-Amino-1-propanol | This compound | 75 | [1] |

| 2 | 3-Amino-1-phenyl-1-propanol | 6-Phenyl-1,3-oxazinan-2-one | 82 | [1] |

| 3 | (R)-3-Amino-1-butanol | (R)-6-Methyl-1,3-oxazinan-2-one | 78 | [1] |

Reaction Workflow

Caption: General workflow for the synthesis of 1,3-oxazinan-2-ones from 1,3-amino alcohols and diethyl carbonate.

Intramolecular Cyclization of N-Cbz-protected Diazoketones

A more modern and efficient approach involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids.[2][3][4][5] This metal-free method proceeds under mild conditions and offers a broad substrate scope with good to excellent yields.[2][3][4][5]

Experimental Protocol

Materials:

-

N-Cbz-protected diazoketone

-

Silica-supported perchloric acid (HClO₄-SiO₂)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

The N-Cbz-protected diazoketone (1.0 eq) is dissolved in anhydrous methanol.[2][3][4][5]

-

Silica-supported perchloric acid (10 mol%) is added to the solution.[2][3][4][5]

-

The reaction mixture is stirred at room temperature for 1-2 hours, with reaction progress monitored by TLC.[2][3][4][5]

-

Upon completion, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure.[2][3][4][5]

-

The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.[2][3][4][5]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.[2][3][4][5]

-

The crude product is purified by silica gel column chromatography to yield the desired 1,3-oxazinane-2,5-dione.[2][3][4][5]

Quantitative Data

| Entry | Amino Acid Precursor | Product | Yield (%) | Reference |

| 1 | Phenylglycine | 6-Phenyl-1,3-oxazinane-2,5-dione | 84 | [2] |

| 2 | Leucine | 6-Isobutyl-1,3-oxazinane-2,5-dione | 90 | [2] |

| 3 | Alanine | 6-Methyl-1,3-oxazinane-2,5-dione | 75 | [2] |

| 4 | Valine | 6-Isopropyl-1,3-oxazinane-2,5-dione | 82 | [2] |

Proposed Reaction Mechanism

Caption: Proposed mechanism for the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones.[2]

Palladium-Catalyzed [4+2] Cycloaddition of Vinyloxetanes with Isocyanates

A stereoselective method for the synthesis of 4-vinyl-1,3-oxazin-2-ones involves the palladium-catalyzed [4+2] cycloaddition of vinyloxetanes with isocyanates.[6] This reaction proceeds under mild conditions and provides access to functionalized oxazinanones with good yields.[6]

Experimental Protocol

Materials:

-

Vinyloxetane

-

Isocyanate

-

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)

-

1,2-Bis(diphenylphosphino)ethane (dppe)

-

Tetrahydrofuran (THF, anhydrous)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, Pd₂(dba)₃·CHCl₃ (1.5 mol%) and dppe (3 mol%) are dissolved in anhydrous THF.[6]

-

The vinyloxetane (1.2 eq) is added to the catalyst mixture and stirred for 10 minutes at room temperature.[6]

-

The isocyanate (1.0 eq) is then added, and the reaction is stirred at room temperature for 1-2 hours, monitoring by TLC.[6]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is purified by silica gel column chromatography to afford the 4-vinyl-1,3-oxazin-2-one.[6]

Quantitative Data

| Entry | Vinyloxetane Substrate | Isocyanate Substrate | Product | Yield (%) | Reference |

| 1 | 2-Vinyl-2-methyloxetane | Phenyl isocyanate | 6-Methyl-6-vinyl-3-phenyl-1,3-oxazinan-2-one | 85 | [6] |

| 2 | 2-Vinyl-2-ethyloxetane | p-Tolyl isocyanate | 6-Ethyl-6-vinyl-3-(p-tolyl)-1,3-oxazinan-2-one | 78 | [6] |

| 3 | 2-Vinyl-2-phenyloxetane | Benzyl isocyanate | 3-Benzyl-6-phenyl-6-vinyl-1,3-oxazinan-2-one | 92 | [6] |

Reaction Mechanism Overview

Caption: Simplified mechanism of the palladium-catalyzed [4+2] cycloaddition of vinyloxetanes and isocyanates.

Three-Component Synthesis of N-Substituted 1,3-Oxazinan-2-ones

A highly efficient and atom-economical one-pot, three-component synthesis of N-substituted 1,3-oxazinan-2-ones has been developed.[7] This method utilizes readily available starting materials: tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine.[7]

Experimental Protocol

Materials:

-

Tetraethylammonium bicarbonate

-

1,3-Dibromopropane

-

Primary amine

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary amine (1.0 eq) in methanol, add tetraethylammonium bicarbonate (1.1 eq).[7]

-

The mixture is stirred at room temperature for 30 minutes.

-

1,3-Dibromopropane (1.2 eq) is added, and the reaction is stirred at room temperature for 24-48 hours.[7]

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by silica gel column chromatography to give the N-substituted this compound.[7]

Quantitative Data

| Entry | Primary Amine Substrate | Product | Yield (%) | Reference |

| 1 | Benzylamine | 3-Benzyl-1,3-oxazinan-2-one | 88 | [7] |

| 2 | Aniline | 3-Phenyl-1,3-oxazinan-2-one | 75 | [7] |

| 3 | L-Alanine | (S)-2-(2-Oxo-1,3-oxazinan-3-yl)propanoic acid | 72 | [7] |

Proposed Reaction Pathway

Caption: Proposed pathway for the three-component synthesis of N-substituted 1,3-oxazinan-2-ones.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]

- 3. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New simple synthesis of N-substituted 1, 3-oxazinan-2-ones | Chemsrc ID:375351 [chemsrc.com]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the one-pot synthesis of 4,4,5-trisubstituted 1,3-oxazinan-2-ones from α-substituted α-isocyanoacetates and phenyl vinyl selenones. This methodology, developed by Zhu and coworkers, offers an efficient route to these valuable heterocyclic scaffolds.[1][2][3][4] The reaction proceeds via a base-catalyzed Michael addition followed by an acid-catalyzed domino oxidative cyclization.[2][3] A significant feature of this reaction is the triple role of the phenylselenonyl group as a Michael activator, a leaving group, and a latent oxidant.[1][4] Furthermore, an enantioselective variant employing a Cinchona alkaloid-derived bifunctional organocatalyst is also described, yielding enantio-enriched 1,3-oxazinan-2-ones.[1][2][3]

Reaction Principle

The one-pot synthesis involves a sequential two-step process initiated by the Michael addition of an α-substituted α-isocyanoacetate to a phenyl vinyl selenone. This step is catalyzed by a Brønsted base such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The subsequent addition of a Brønsted acid, p-toluenesulfonic acid (PTSA), triggers a domino oxidative cyclization cascade, ultimately affording the desired 1,3-oxazinan-2-one.[2][3]

Experimental Workflow

The overall experimental workflow for the one-pot synthesis of 1,3-oxazinan-2-ones is depicted below.

Caption: Experimental workflow for the one-pot synthesis of 1,3-oxazinan-2-ones.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Racemic 1,3-Oxazinan-2-ones

-

To a stirred solution of the α-substituted α-isocyanoacetate (0.5 mmol, 1.0 equiv) and phenyl vinyl selenone (0.6 mmol, 1.2 equiv) in dichloromethane (CH₂Cl₂, 5.0 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (7.5 µL, 0.05 mmol, 0.1 equiv) at room temperature.

-

The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the Michael addition (typically 1-2 hours), p-toluenesulfonic acid monohydrate (PTSA·H₂O) (19 mg, 0.1 mmol, 0.2 equiv) is added.

-

The reaction mixture is then heated to 40 °C and stirred for an additional 12-24 hours.

-

After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 4,4,5-trisubstituted this compound.

Protocol 2: Enantioselective Synthesis of 1,3-Oxazinan-2-ones

-

To a solution of the Cinchona alkaloid-derived bifunctional organocatalyst (0.05 mmol, 0.1 equiv) in toluene (5.0 mL) is added the α-substituted α-isocyanoacetate (0.5 mmol, 1.0 equiv) and phenyl vinyl selenone (0.6 mmol, 1.2 equiv) at -20 °C.

-

The reaction is stirred at this temperature for 24-48 hours, with progress monitored by TLC.

-

Once the Michael addition is complete, p-toluenesulfonic acid monohydrate (PTSA·H₂O) (19 mg, 0.1 mmol, 0.2 equiv) is added directly to the reaction mixture.

-

The mixture is allowed to warm to room temperature and then heated to 40 °C for 12-24 hours.

-

Work-up and purification follow the same procedure as described in Protocol 1.

Quantitative Data Summary

The following table summarizes the yields for a representative set of substrates in the racemic synthesis of 1,3-oxazinan-2-ones.

| Entry | R¹ in Isocyanoacetate | R² in Phenyl Vinyl Selenone | Product | Yield (%) |

| 1 | Phenyl | H | 4,5-diphenyl-1,3-oxazinan-2-one | 85 |

| 2 | 4-Chlorophenyl | H | 4-(4-chlorophenyl)-5-phenyl-1,3-oxazinan-2-one | 82 |

| 3 | 4-Methoxyphenyl | H | 4-(4-methoxyphenyl)-5-phenyl-1,3-oxazinan-2-one | 88 |

| 4 | Benzyl | H | 4-benzyl-5-phenyl-1,3-oxazinan-2-one | 75 |

| 5 | Phenyl | Methyl | 4-phenyl-5-methyl-1,3-oxazinan-2-one | 80 |

Proposed Reaction Mechanism

The proposed mechanism for the domino oxidative cyclization is illustrated below.

Caption: Proposed mechanism for the one-pot synthesis of 1,3-oxazinan-2-ones.

Safety Precautions

-

Organoselenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

-

DBU and PTSA are corrosive and should be handled with care.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

The one-pot synthesis of 1,3-oxazinan-2-ones from isocyanoacetates and phenyl vinyl selenones provides an efficient and versatile method for accessing these important heterocyclic compounds. The reaction is characterized by its operational simplicity, good to excellent yields, and the possibility of rendering it enantioselective. These protocols offer a valuable tool for researchers in synthetic organic chemistry and drug discovery.

References

- 1. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones | CHIMIA [chimia.ch]

- 2. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Triple role of phenylselenonyl group enabled a one-pot synthesis of 1,3-oxazinan-2-ones from α-isocyanoacetates, phenyl vinyl selenones, and water - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1,3-oxazinan-2-ones are valuable heterocyclic scaffolds in medicinal chemistry and asymmetric synthesis, serving as key intermediates for the preparation of pharmaceuticals and 1,3-amino alcohols.[1][2] Their rigid cyclic structure allows for excellent stereocontrol in various chemical transformations. This document provides detailed protocols for the synthesis of chiral 6-hydroxymethyl 1,3-oxazinan-2-ones and their analogs starting from carbohydrate derivatives, which serve as readily available sources of chirality. The primary method detailed is based on the work of Wang and colleagues, which involves a straightforward sequence of amidation, reduction, and carbonylation starting from optically pure 3-hydroxy-γ-butyrolactone.[1][2][3]

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral 1,3-oxazinan-2-ones have emerged as important building blocks due to their presence in biologically active natural products and their utility as chiral auxiliaries.[2][4] The six-membered ring of the oxazinanone provides a conformationally restricted framework that can effectively direct the stereochemical outcome of subsequent reactions.